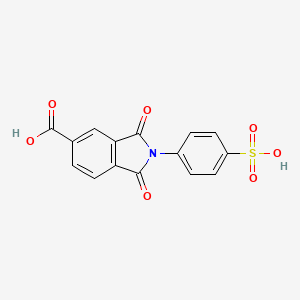
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a dioxoisoindoline core with a sulfophenyl group and a carboxylic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid typically involves the reaction of phthalic anhydride with aniline in the presence of glacial acetic acid under a nitrogen atmosphere at elevated temperatures . The reaction proceeds through the formation of an intermediate isoindoline derivative, which is then sulfonated to introduce the sulfophenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the isoindoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions include sulfonic acids, amines, and substituted isoindoline derivatives, each with distinct chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Wirkmechanismus
The mechanism of action of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical modifications. The sulfophenyl group plays a crucial role in its binding affinity and specificity towards these targets, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalic Anhydride: A precursor in the synthesis of 1,3-dioxo-2-(4-sulfophenyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid, known for its use in the production of plasticizers and resins.
Sulfonamides: A class of compounds with similar sulfonate groups, widely used as antibiotics and in other medicinal applications.
Uniqueness
This compound stands out due to its unique combination of a dioxoisoindoline core and a sulfophenyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
481054-38-0 |
|---|---|
Molekularformel |
C15H9NO7S |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
1,3-dioxo-2-(4-sulfophenyl)isoindole-5-carboxylic acid |
InChI |
InChI=1S/C15H9NO7S/c17-13-11-6-1-8(15(19)20)7-12(11)14(18)16(13)9-2-4-10(5-3-9)24(21,22)23/h1-7H,(H,19,20)(H,21,22,23) |
InChI-Schlüssel |
UUNUFUZOIMFBBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S,4R)-4-methyl-1-[(1S)-1-phenylethyl]piperidin-3-ol](/img/structure/B14258168.png)
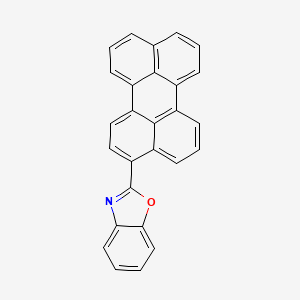
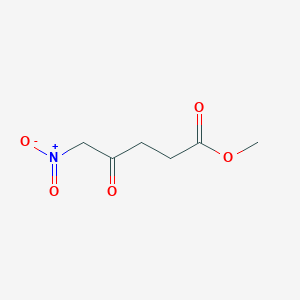
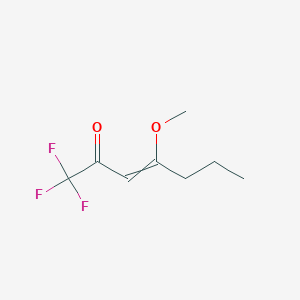
![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
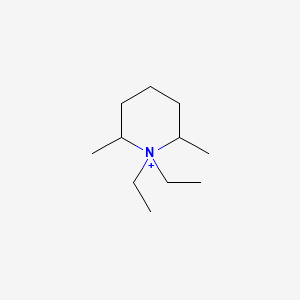
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
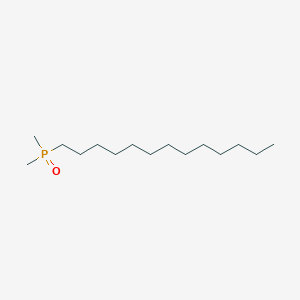
![4-{4-(4-Fluorophenyl)-2-[4-(methanesulfonyl)phenyl]-1,3-thiazol-5-yl}-2-methylpyridine](/img/structure/B14258194.png)
![N,N'-[1,4-Phenylenebis(carbonyl-4,1-phenylene)]diacetamide](/img/structure/B14258199.png)

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
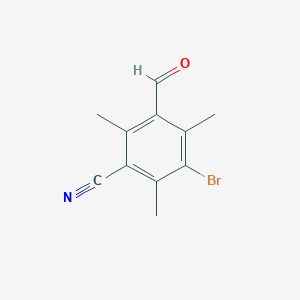
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
